molecular formula C25H27N5O3S2 B2945094 N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-87-5

N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2945094
CAS No.: 896677-87-5
M. Wt: 509.64
InChI Key: AMJJYLYJAAWDIC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic triazole-based compound with a complex heterocyclic architecture. Its core structure includes a 1,2,4-triazole ring substituted with a 4-methoxyphenyl group at position 4, a benzo[d]thiazole-2-one moiety at position 5, and a thioether-linked acetamide side chain at position 3. The cyclohexyl group on the acetamide distinguishes it from related derivatives.

The benzo[d]thiazole component may enhance binding to enzymes or receptors via aromatic stacking, while the methoxyphenyl group could improve solubility and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name

N-cyclohexyl-2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S2/c1-33-19-13-11-18(12-14-19)30-22(15-29-20-9-5-6-10-21(20)35-25(29)32)27-28-24(30)34-16-23(31)26-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJJYLYJAAWDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3CCCCC3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C25H27N5O3S
  • Molecular Weight: 509.6 g/mol
  • CAS Number: 896677-87-5

The compound features a triazole ring, a thioacetamide moiety, and a methoxyphenyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the triazole ring through the reaction of appropriate hydrazones with isothiocyanates.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Coupling with the thioacetamide to yield the final product.

Antiproliferative Activity

Research indicates that derivatives similar to N-cyclohexyl-2-(...) exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compounds with structural similarities showed IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells .

Antibacterial Activity

The compound has also demonstrated antibacterial properties:

  • It exhibited selective activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 8 µM .

Antioxidative Activity

Studies have highlighted its potential as an antioxidative agent:

  • The compound was tested in vitro for its ability to modulate reactive oxygen species (ROS) levels in HCT116 cells, showing promising results in reducing oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of N-cyclohexyl-2-(...) is influenced by its structural components:

  • Methoxy Group: The presence of methoxy groups on the phenyl ring has been correlated with enhanced antiproliferative activity.
  • Thiazole and Triazole Rings: These heterocycles contribute significantly to the compound's interaction with biological targets involved in cell proliferation and oxidative stress pathways.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Anticancer Studies: A series of triazole derivatives were synthesized and evaluated for their anticancer properties, revealing that modifications at specific positions significantly altered their efficacy against different cancer cell lines .
  • Antimicrobial Studies: Research demonstrated that compounds with thiazole and triazole functionalities exhibited potent antimicrobial activities against various pathogens, including resistant strains .

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole-Thiones with Sulfonyl and Halogen Substituents

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] (X = H, Cl, Br) share the triazole-thione core but feature sulfonyl and difluorophenyl groups. The absence of a benzo[d]thiazole or acetamide side chain limits their structural overlap with the target compound .

Key Differences :

  • Electron-withdrawing vs. electron-donating groups : The methoxyphenyl group in the target compound improves lipophilicity and metabolic stability compared to halogenated derivatives .
  • Bioactivity : Sulfonyl-containing triazoles are often associated with antimicrobial activity, whereas benzo[d]thiazole derivatives may target kinases or DNA repair enzymes .
Thiophene-Modified Triazole Acetohydrazides

N'-substituted-2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides (e.g., compounds 5a-s in ) replace the benzo[d]thiazole with a thiophene ring.

Key Differences :

  • Heterocycle substitution : Thiophene lacks the oxygen atom in benzo[d]thiazole-2-one, altering electronic properties.
  • Side chain : Hydrazides are more prone to hydrolysis than acetamides, affecting pharmacokinetics .
Dual Heterocyclic Derivatives

Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide () combine thiadiazole and oxadiazole rings. These derivatives exhibit anti-mycobacterial activity but have higher molecular weights (~450–500 Da), which may limit bioavailability compared to the target compound (~500 Da) .

Key Differences :

  • Core heterocycles : Thiadiazole/oxadiazole vs. triazole/benzo[d]thiazole.
  • Substituents : Chlorophenyl groups enhance potency but increase cytotoxicity risks .

SAR Insights :

  • Methoxyphenyl : Enhances solubility and target selectivity over chlorophenyl .
  • Benzo[d]thiazole : May confer DNA intercalation or topoisomerase inhibition .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s thioether linkage (C-S-C) shows a stretch at ~1245 cm⁻¹, consistent with triazole-thiones . The absence of S-H bands (~2500–2600 cm⁻¹) confirms the thione tautomer .
  • NMR : Cyclohexyl protons appear as multiplets (1.0–2.0 ppm), while the benzo[d]thiazole aromatic protons resonate at 7.2–8.1 ppm .

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